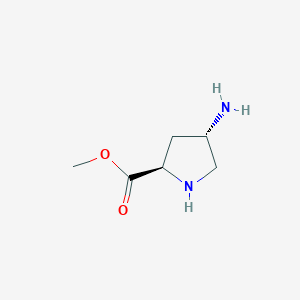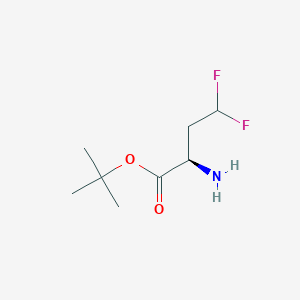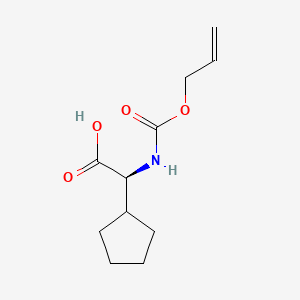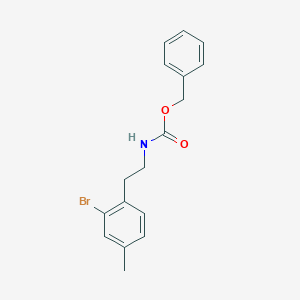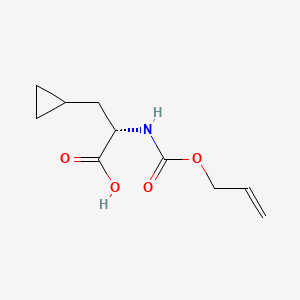
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyclopropyl group, which is known for imparting unique chemical properties due to its ring strain and electronic characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylacetic acid and allyl chloroformate.
Formation of Intermediate: Cyclopropylacetic acid is first converted to its corresponding amide using an appropriate amine under standard amide formation conditions.
Introduction of Allyloxycarbonyl Group: The intermediate amide is then reacted with allyl chloroformate in the presence of a base like triethylamine to introduce the allyloxycarbonyl protecting group.
Final Product Formation: The protected intermediate undergoes deprotection and subsequent purification to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, while the allyloxycarbonyl group may participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-cyclopropylpropanoic acid: Lacks the allyloxycarbonyl group, making it less versatile in synthetic applications.
(S)-2-(((Methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid: Similar structure but with a methoxy group instead of an allyloxy group, which can affect its reactivity and interactions.
Uniqueness
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid is unique due to the presence of both the cyclopropyl and allyloxycarbonyl groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
(2S)-3-cyclopropyl-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-5-15-10(14)11-8(9(12)13)6-7-3-4-7/h2,7-8H,1,3-6H2,(H,11,14)(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPAHRAOHAYQQS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8148172.png)
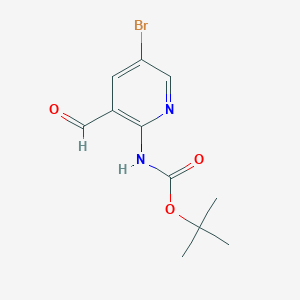
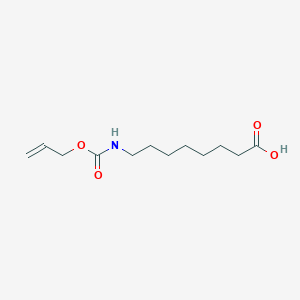
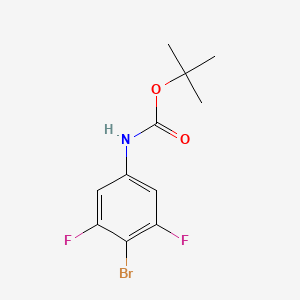
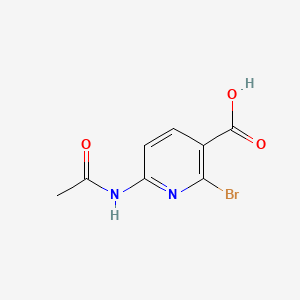
![6-Azaspiro[3.4]octan-1-one](/img/structure/B8148204.png)
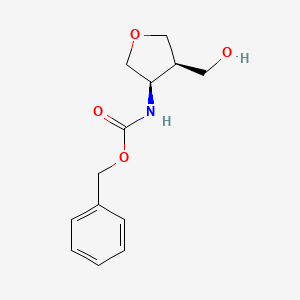
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8148253.png)
